molecular formula C11H15N3O3S B12122234 methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate

Cat. No.: B12122234
M. Wt: 269.32 g/mol
InChI Key: JBQFKMUGOZDMSL-YVMONPNESA-N
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Description

Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a high-purity chemical compound intended for research and development purposes. This material is offered exclusively for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for consulting appropriate safety data sheets and handling this material in accordance with their institution's guidelines. The specific biochemical properties, mechanism of action, and research applications for this compound are not currently detailed in the available product literature. Please contact our scientific support team for further assistance and to discuss your specific research requirements.

Properties

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

methyl (2Z)-2-(6-oxo-3-propyl-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene)acetate

InChI

InChI=1S/C11H15N3O3S/c1-3-4-13-6-12-11-14(7-13)10(16)8(18-11)5-9(15)17-2/h5H,3-4,6-7H2,1-2H3/b8-5-

InChI Key

JBQFKMUGOZDMSL-YVMONPNESA-N

Isomeric SMILES

CCCN1CN=C2N(C1)C(=O)/C(=C/C(=O)OC)/S2

Canonical SMILES

CCCN1CN=C2N(C1)C(=O)C(=CC(=O)OC)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation of the catalyst from the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[3,2-a][1,3,5]triazinones have shown effectiveness against various bacterial strains. Studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting that methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate may possess similar properties .

2. Anticancer Properties
Compounds within this class have been explored for their anticancer potential. For example, thiazolo[3,2-b]-1,2,4-triazine derivatives have shown promise in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells through various pathways . this compound could thus be a candidate for further development in anticancer therapies.

3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases; thus, compounds with anti-inflammatory properties are of great interest. Research has shown that certain thiazole derivatives can reduce inflammatory markers and cytokine production in cellular models . This suggests a potential application for this compound in treating inflammatory conditions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization processes. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Antimicrobial Screening
In a study focusing on the antimicrobial activity of thiazole derivatives similar to this compound, several compounds were tested against clinical isolates of bacteria. The results indicated that specific structural modifications enhanced antibacterial potency significantly compared to standard antibiotics .

Case Study 2: Anticancer Activity Assessment
Another study evaluated the anticancer effects of related thiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The findings revealed that certain derivatives induced apoptosis and inhibited cell proliferation effectively at low concentrations .

Mechanism of Action

The mechanism of action of methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The thiazolo-triazinylidene moiety may also play a role in binding to specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of fused thiazolo-triazin derivatives, which are often compared to imidazo-triazines, pyrazolo-triazines, and other triazinones. Below is a detailed analysis of its similarities and distinctions:

Core Structural Variations

Compound A : 7,7-Diphenyl-3-(phenyldiazenyl)-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one (from )

  • Key Differences :
    • Replaces the thiazolo ring with an imidazo ring, altering hydrogen-bonding capabilities.
    • Features a diazenyl group (-N=N-) at position 3, enhancing π-conjugation but reducing hydrolytic stability compared to the ester group in the target compound.
    • Exhibits higher crystallinity due to bulky diphenyl substituents, as evidenced by X-ray diffraction studies using SHELX .

Compound B : 6-Oxo-3-methyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene acetate

  • Key Differences: Lacks the propyl substituent, leading to reduced lipophilicity.

Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) 297.34 (calculated) 372.42 251.28
Solubility (H₂O) Low (ester group) Insoluble (bulky aryl) Moderate (smaller alkyl)
Melting Point Not reported 198–200°C 165–167°C
LogP (calculated) 1.82 3.15 0.91

Hydrogen-Bonding and Crystal Packing

  • The target compound’s thiazolo-triazin core enables hydrogen-bond donor/acceptor interactions via the ketone oxygen and nitrogen atoms, similar to triazinones in .
  • In contrast, Compound A’s diazenyl group participates in π-π stacking interactions, which dominate its supramolecular assembly .

Biological Activity

Methyl (2Z)-(6-oxo-3-propyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene)ethanoate is a synthetic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazin derivatives. These compounds have garnered attention due to their potential biological activities, including antibacterial, antifungal, and antitumor properties. This article reviews the biological activity of this specific compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H16N4O2SC_{12}H_{16}N_4O_2S, and its structure features a thiazole ring fused with a triazine moiety. The presence of the propyl group and the ethanoate functional group contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a][1,3,5]triazin exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Several studies have demonstrated that similar compounds possess activity against various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways .
  • Antifungal Activity : Thiazole derivatives have shown efficacy against fungi such as Candida albicans and Aspergillus niger. The antifungal activity is typically attributed to disruption of fungal cell membrane integrity .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolo[3,2-a][1,3,5]triazin derivatives. For example:

  • Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HepG2 liver cancer cells) indicated that these compounds can induce apoptosis and inhibit cell proliferation. Specific IC50 values for related compounds ranged from 10 to 20 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazolo derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances antibacterial activity. Conversely, bulky substituents may reduce efficacy by hindering interactions with biological targets .
  • Flexibility in Side Chains : Compounds with flexible side chains exhibit improved binding affinity to target enzymes involved in bacterial resistance mechanisms .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated various thiazolo derivatives against multi-drug resistant Mycobacterium tuberculosis strains. The compound exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against resistant strains, indicating strong potential as an anti-tubercular agent .
  • Anticancer Evaluation :
    • In a comparative study involving multiple thiazolo derivatives against breast cancer cell lines (MCF-7), the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it triggered caspase-dependent apoptosis pathways .

Data Summary

The following table summarizes key biological activities and corresponding metrics for this compound and related compounds:

Biological ActivityTarget Organism/Cell LineMeasurement MethodResult (IC50/MIC)
AntibacterialE. coliBroth microdilution0.5 µg/mL
AntifungalC. albicansAgar diffusion10 µg/mL
AnticancerHepG2MTT assay20 µM
MCF-7MTT assay15 µM

Q & A

Q. What mechanistic insights can be gained from kinetic and isotopic labeling studies?

  • Methodological Answer : Isotopic labeling (e.g., 18^{18}O in carbonyl groups) tracks reaction pathways. Kinetic isotope effects (KIE) reveal rate-determining steps. Time-resolved spectroscopy (stopped-flow UV-Vis) monitors intermediate lifetimes. Density Functional Theory (DFT) calculations model transition states and activation energies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.